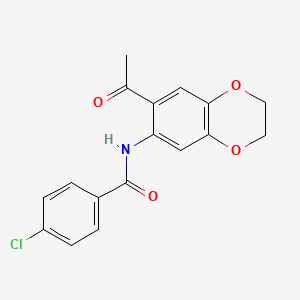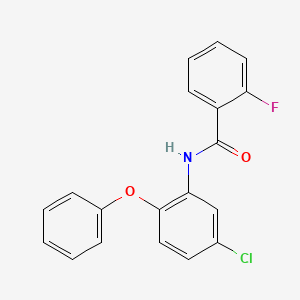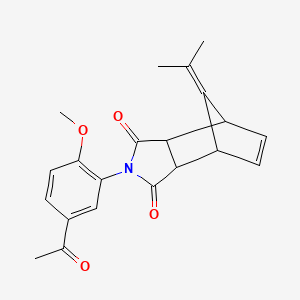![molecular formula C21H18BrN3O B4937188 2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide](/img/structure/B4937188.png)
2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The pyridinium ion is introduced via a quaternization reaction, where a pyridine derivative reacts with an alkylating agent such as 4-methylbenzyl bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace the bromide ion under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in antimicrobial and anticancer applications.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole
- 2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-thiadiazole
- 2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-triazole
Uniqueness
Compared to similar compounds, 2-[1-[(4-Methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide stands out due to its unique combination of a pyridinium ion and an oxadiazole ring. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The presence of the bromide ion also offers opportunities for further functionalization through substitution reactions.
Eigenschaften
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]pyridin-1-ium-4-yl]-5-phenyl-1,3,4-oxadiazole;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O.BrH/c1-16-7-9-17(10-8-16)15-24-13-11-19(12-14-24)21-23-22-20(25-21)18-5-3-2-4-6-18;/h2-14H,15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUKUGDNSOJUCA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)
![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)
![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)
![8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)


![2,3,3-Trichloroprop-2-enyl 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B4937167.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)

![4-{2,5-Dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoic acid](/img/structure/B4937195.png)
![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)
![4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937209.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B4937216.png)
![2-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B4937220.png)
